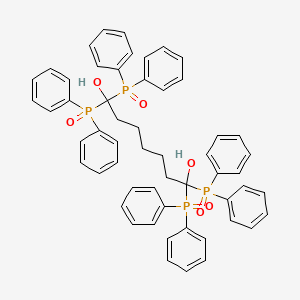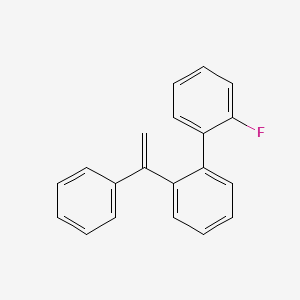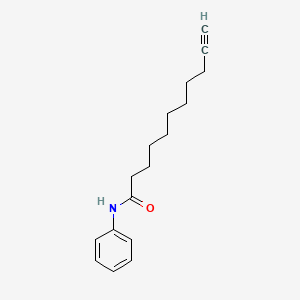
N-phenylundec-10-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylundec-10-ynamide is a compound belonging to the class of ynamides, which are characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts diverse reactivities to ynamides, making them versatile building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylundec-10-ynamide can be achieved through various methods. One common approach involves the use of trichloroethene as an inexpensive two-carbon synthon. The reaction typically proceeds under mildly basic conditions, where the addition of an amide to dichloroacetylene leads to the formation of a dichloroenamide intermediate. This intermediate can then be converted to the desired ynamide .
Industrial Production Methods
Industrial production of this compound often involves copper-catalyzed couplings of amides with alkynes or their derivatives. This method is favored due to its high regioselectivity and the ability to accommodate a wide range of substrates, including acyclic carbamates, hindered amides, and aryl amides .
Chemical Reactions Analysis
Types of Reactions
N-phenylundec-10-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Brønsted acids, transition metal catalysts, and radical initiators. Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include trisubstituted enamides, N-heterocycles, and various functionalized derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
N-phenylundec-10-ynamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-phenylundec-10-ynamide involves its highly polarized triple bond, which enables unique chemical transformations. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, facilitating various catalytic and non-catalytic reactions. Molecular targets and pathways involved include the formation of keteniminium ions and the activation of radical intermediates .
Comparison with Similar Compounds
N-phenylundec-10-ynamide can be compared with other ynamides, such as N-phenylpropiolamide and N-phenylbut-2-ynamide. These compounds share similar structural features but differ in their chain lengths and substituents. The uniqueness of this compound lies in its longer carbon chain, which imparts distinct reactivity and selectivity in chemical reactions .
List of Similar Compounds
- N-phenylpropiolamide
- N-phenylbut-2-ynamide
- N-phenylhex-5-ynamide
This compound stands out due to its versatility and wide range of applications in various fields of scientific research and industry.
Properties
Molecular Formula |
C17H23NO |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-phenylundec-10-ynamide |
InChI |
InChI=1S/C17H23NO/c1-2-3-4-5-6-7-8-12-15-17(19)18-16-13-10-9-11-14-16/h1,9-11,13-14H,3-8,12,15H2,(H,18,19) |
InChI Key |
UTIMOLVNMHEYIR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


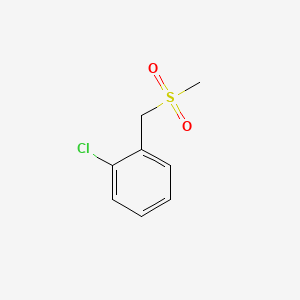
![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14128840.png)
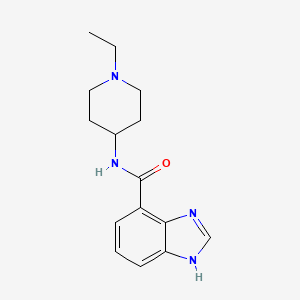
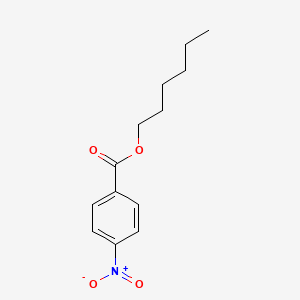
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)

![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)
![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
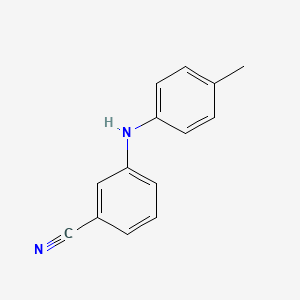
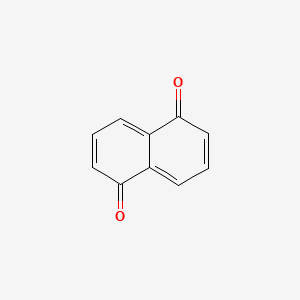
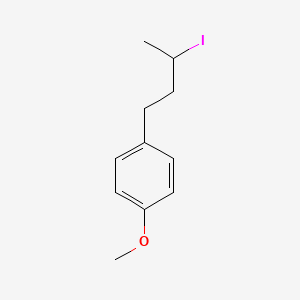
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)
